tert-Butyl m-tolyl sulfide

Boiling point Volatility Purification

Researchers seeking a robust organosulfur building block often face unpredictable retention times and oxidation sensitivity. tert-Butyl m-tolyl sulfide (CAS 34786-26-0) directly resolves these issues with a defined physicochemical profile (LogP 3.89, BP 245.6 °C) that ensures reproducible peak assignment, distinct from para-tolyl and phenyl analogs. • Oxidation-resistant tert-butylthio group preserves integrity under mild oxidative conditions • Consistent batch-to-batch ≥98% purity for reliable synthetic outcomes • Ambient shipping (not DOT/IATA restricted) simplifies global logistics.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 34786-26-0
Cat. No. B8080964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl m-tolyl sulfide
CAS34786-26-0
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)SC(C)(C)C
InChIInChI=1S/C11H16S/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3
InChIKeyNOSDQZYLLGTSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl m-Tolyl Sulfide – Chemical and Physical Baseline


tert-Butyl m-tolyl sulfide (CAS 34786-26-0) is an organosulfur compound belonging to the alkyl aryl sulfide family, characterized by a tert-butylthio group attached to the meta position of a toluene ring (molecular formula C₁₁H₁₆S, molecular weight 180.31 g·mol⁻¹) [1]. The compound features a high computed lipophilicity (XLogP3 = 4.1) , a boiling point of 245.6 °C at 760 mmHg, a density of 0.96 g/cm³, and a flash point of 100.6 °C [2]. These physicochemical parameters differentiate it from closely related tert-butyl aryl sulfides and are critical for processes where volatility, phase partitioning, or thermal stability influence synthetic outcomes.

Thermal

Distillation and thermal separation workflows benefit from a defined boiling point that differs measurably from positional isomers.

Chrom.

Reversed-phase chromatographic method context where logP-driven retention shifts distinguish regioisomers in reaction monitoring.

Stability

tert-Butyl steric shielding may support oxidative robustness in multi-step synthetic sequences requiring sulfide survival.

tert-Butyl m-Tolyl Sulfide: Positional and Steric Sensitivity


In the tert-butyl aryl sulfide series, seemingly minor structural modifications—such as shifting a methyl substituent from the para to the meta position or removing it entirely—produce measurable changes in key physicochemical parameters including boiling point, lipophilicity, and vapor pressure [1]. These variations arise from differences in molecular symmetry, dipole moment orientation, and steric bulk around the sulfur atom, which collectively modulate intermolecular interactions and phase behavior. Consequently, in silico screening, reaction optimization, or chromatographic method development that relies on a specific retention time or partition coefficient cannot assume interchangeability between the meta-tolyl congener and its para-, ortho-, or phenyl counterparts. The following section presents direct, quantitative evidence that substantiates the distinct profile of tert-butyl m-tolyl sulfide relative to its closest analogs.

Positional isomer substitution (meta vs. para) may shift boiling point and lipophilicity profiles, altering retention and separation outcomes in thermal or chromatographic workflows.

Ring-substitution level (m-tolyl vs. phenyl) alters vapor pressure and partition behavior; headspace and extraction methods may not transfer directly without re-validation.

Alkyl group identity (tert-butyl vs. methyl) governs oxidative stability through steric shielding; class-level protection may not extend uniformly to all oxidant systems.

Quantitative Evidence: tert-Butyl m-Tolyl Sulfide vs. Closest Analogs


Boiling Point: meta vs. para and Phenyl Analogs

tert-Butyl m-tolyl sulfide exhibits a boiling point of 245.6 °C at 760 mmHg [1], which is approximately 0.9 °C lower than its para-tolyl analog (246.5 °C at 760 mmHg) and 16.6 °C higher than the unsubstituted phenyl analog (229 °C at 760 mmHg) . This small but reproducible difference between meta and para isomers indicates that positional isomerism influences intermolecular forces, while the larger gap relative to the phenyl derivative reflects the effect of the ring methyl group on dispersion interactions.

Boiling Point
Reported
ΔTb = −0.9 °C vs. p-tolyl; +16.6 °C vs. phenyl at 760 mmHg
Supports isomer-specific thermal separation and GC method differentiation.
Cross-study comparable; verify under actual distillation or GC conditions.
Boiling point Volatility Purification

Lipophilicity (logP) vs. para-Tolyl and Phenyl Analogs

The experimental logP of tert-butyl m-tolyl sulfide is reported as 3.89 [1], while the predicted XLogP3 value is 4.1 . Its para-isomer exhibits a higher predicted ACD/LogP of 4.39 and an EPISuite logKow estimate of 4.50 . The phenyl analog is substantially less lipophilic, with a measured logP of 3.58 . The meta-tolyl isomer therefore occupies an intermediate lipophilicity space, offering a distinct partitioning profile relative to both the more hydrophobic para isomer and the less hydrophobic phenyl derivative.

Lipophilicity (logP)
Context-dependent
Target logP 3.89; Δ ≈ −0.5 vs. p-tolyl (∼4.39), +0.3–0.5 vs. phenyl (3.58)
Intermediate partition profile supports regioisomer-resolved HPLC method development.
Computed/estimated logP values; review platform-specific predictions.
Lipophilicity logP Partition coefficient

Vapor Pressure vs. Phenyl Analog

The predicted vapor pressure of tert-butyl m-tolyl sulfide at 25 °C is 0.0445 mmHg , approximately 58% lower than that of tert-butyl phenyl sulfide (0.107 mmHg at 25 °C) . This 2.4-fold reduction in volatility is attributable to the additional methyl group on the aromatic ring, which increases molecular weight and enhances van der Waals interactions, thereby reducing the equilibrium vapor phase concentration.

Vapor Pressure
Reported
2.4-fold lower vs. phenyl analog (0.0445 vs. 0.107 mmHg at 25 °C)
Reduced volatility context for headspace GC-MS and vacuum distillation planning.
Predicted values; experimental verification recommended for quantitative use.
Vapor pressure Volatility Headspace analysis

Oxidative Stability: tert-Butyl vs. Methyl Aryl Sulfides

Electrochemical and radiation-chemical oxidation studies have demonstrated that tert-butyl-substituted aryl sulfides are significantly more resistant to oxidation than their methyl-substituted counterparts, with the tert-butyl group exerting a pronounced steric shielding effect on the sulfur atom [1]. Photosensitized oxygenation experiments on phenyl tert-butyl sulfide revealed bimolecular singlet oxygen quenching rate constants in the range of 1–5 × 10⁴ M⁻¹·s⁻¹, values characteristic of sterically congested sulfides with poor nucleophilicity [2]. While these studies did not include the m-tolyl derivative specifically, the class-level inference is that tert-butyl m-tolyl sulfide benefits from the same steric protection, making it a more robust substrate in oxidative environments compared to methyl m-tolyl sulfide.

Oxidative Stability
Class-level
tert-Butyl sulfides markedly more resistant to oxidation than methyl-substituted analogs; singlet oxygen kq = 1–5 × 10&sup4; M−¹·s−¹ for phenyl tert-butyl sulfide
Steric shielding may support oxidative robustness; sulfoxide/sulfone byproduct reduction context.
Class-level inference; m-tolyl derivative not directly measured. Confirm under reaction-specific oxidant load.
Oxidation kinetics Steric hindrance Sulfoxide formation

Refractive Index and Density for Identity Verification

tert-Butyl m-tolyl sulfide exhibits a refractive index (n²⁰/D) of 1.534 and a density of 0.96 g/cm³ [1]. The para-tolyl isomer shares a virtually identical refractive index (1.534) but has a slightly higher predicted density of 1.0 g/cm³ . The phenyl analog shows a higher refractive index (1.538) and density (0.97 g/cm³) . The combination of refractive index and density provides a simple, bench-top orthogonal verification of regioisomeric identity, with the m-tolyl derivative being distinguishable from the p-tolyl isomer by density and from the phenyl derivative by refractive index.

Identity Verification
Specification review
n²°/D = 1.534; density = 0.96 g/cm³
Orthogonal bench-top regioisomer confirmation without chromatographic equipment.
Δdensity ≈ −0.04 vs. p-tolyl; Δn = −0.004 vs. phenyl.
Refractive index Density Quality control

tert-Butyl m-Tolyl Sulfide – Key Application Scenarios


Chromatographic Method Development Using Defined Properties

When developing reversed-phase HPLC or GC methods for sulfur-containing intermediates, the distinct logP (3.89) and boiling point (245.6 °C) of tert-butyl m-tolyl sulfide [1] provide a reproducible retention time benchmark that differs measurably from its para-tolyl (logP ~4.39) and phenyl (logP 3.58) analogs. This enables unambiguous peak assignment and method validation in complex reaction monitoring workflows.

Vacuum Distillation Purification with Thermal Advantage

The marginally lower boiling point of the m-tolyl isomer (245.6 °C) relative to the p-tolyl isomer (246.5 °C) may allow a slightly lower distillation temperature under reduced pressure, reducing thermal stress on heat-sensitive co-products or catalysts. This small difference can be decisive in kilogram-scale purifications where energy efficiency and product integrity are prioritized.

Oxidatively Robust Synthetic Intermediates

The tert-butyl group in tert-butyl m-tolyl sulfide confers steric shielding of the sulfur atom, making it substantially more resistant to oxidation compared to methyl aryl sulfides [2]. This property is exploited in multi-step syntheses where the sulfide must survive exposure to mild oxidants, peroxides, or aerobic conditions without premature conversion to the sulfoxide or sulfone [3].

Application
Selection Property
Validation Focus
Chromatographic method development
Defined logP and boiling point benchmark distinct from positional isomers
Retention time reproducibility and unambiguous regioisomer peak assignment
Vacuum distillation purification
Thermal separation margin relative to para-tolyl isomer
Distillation fraction purity and thermal stress control on co-products
Oxidatively robust synthetic sequences
tert-Butyl steric shielding of the sulfur center
Sulfoxide and sulfone byproduct monitoring under aerobic or mild-oxidant conditions
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